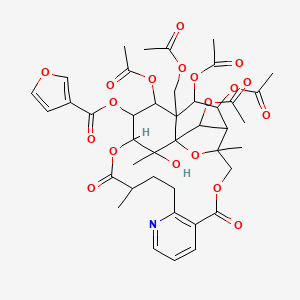

Wilforgine (Standard)

Description

Properties

IUPAC Name |

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIYSPKZWOALMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Wilforgine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforgine, a complex sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Wilforgine. It further delves into its multifaceted biological effects, including its anti-inflammatory, immunosuppressive, and cytotoxic properties. This document details the molecular mechanisms underlying these activities, with a particular focus on the modulation of key signaling pathways such as NF-κB, JAK/STAT, and PI3K-AKT. Detailed experimental protocols for assessing the biological activity of Wilforgine are provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

Wilforgine is a macrocyclic pyridine (B92270) alkaloid belonging to the dihydroagarofuran (B1235886) sesquiterpenoid class of natural products.[1] Its intricate structure is characterized by a highly substituted core.

Table 1: Chemical and Physical Properties of Wilforgine

| Property | Value | Reference(s) |

| IUPAC Name | [(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0¹,²¹.0³,²⁴.0⁷,¹²]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | [1] |

| CAS Number | 37239-47-7 | [1][2] |

| Molecular Formula | C₄₁H₄₇NO₁₉ | [1][3] |

| Molecular Weight | 857.80 g/mol | [1][3] |

| Appearance | Powder | [2] |

| Melting Point | 211 °C | [4] |

| Purity (typical) | ≥98% | [5] |

Biological Activities and Mechanisms of Action

Wilforgine exhibits a range of biological activities, primarily centered around its anti-inflammatory, immunosuppressive, and cytotoxic effects. These activities are attributed to its ability to modulate critical cellular signaling pathways.

Anti-inflammatory and Immunosuppressive Effects

Extracts from Tripterygium wilfordii, containing Wilforgine, have been traditionally used in Chinese medicine to treat autoimmune and inflammatory diseases.[6] The immunosuppressive and anti-inflammatory properties of Wilforgine are linked to the inhibition of pro-inflammatory signaling pathways.

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Wilforgine, as a constituent of Tripterygium wilfordii extracts, is implicated in the inhibition of this pathway.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

-

JAK/STAT Pathway Modulation: The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune cell function. Alkaloids from Tripterygium wilfordii, including Wilforgine, have been shown to modulate the JAK/STAT pathway, contributing to their immunosuppressive effects.[7]

Cytotoxic Activity

Wilforgine has demonstrated inhibitory effects on the proliferation of various cancer cells.[3] This cytotoxic activity is linked to the modulation of signaling pathways that control cell survival and apoptosis.

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical survival pathway that is often dysregulated in cancer. Alkaloids from Tripterygium wilfordii have been shown to suppress the PI3K/AKT signaling cascade, which can lead to the induction of apoptosis in cancer cells.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of Wilforgine.

Cell Culture

-

Cell Line: HCT116 (human colorectal carcinoma) cells are a suitable model for assessing the cytotoxic effects of Wilforgine.

-

Culture Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂. The medium should be changed every 2-3 days.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Wilforgine (e.g., 0.1, 1, 10, 50, 100 µM). Include an untreated control group.

-

Incubation: Incubate the cells with Wilforgine for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways.

-

Cell Lysis: After treatment with Wilforgine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-NF-κB p65, NF-κB p65, p-STAT3, STAT3, p-AKT, AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by Wilforgine and a typical experimental workflow for its analysis.

Caption: Putative signaling pathways modulated by Wilforgine.

Caption: A typical experimental workflow for assessing Wilforgine's bioactivity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. The Roles of Post-Translational Modifications in STAT3 Biological Activities and Functions | MDPI [mdpi.com]

The Immunomodulatory Mechanism of Wilforgine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforgine (B207125), a complex sesquiterpene pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f. (TwHF), is a component of a class of compounds recognized for their potent anti-inflammatory and immunosuppressive properties. While direct experimental data on isolated wilforgine is limited, extensive research on closely related analogues and total alkaloid extracts of TwHF strongly indicates that its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response, orchestrating the expression of a multitude of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing NF-κB activation, wilforgine and its related alkaloids effectively attenuate the inflammatory cascade, providing a molecular basis for the therapeutic effects of TwHF in various autoimmune and inflammatory conditions. This guide elucidates the core mechanism of NF-κB inhibition, details relevant experimental protocols, presents comparative quantitative data from related compounds, and explores the downstream consequences on T-cell regulation and cytokine production.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The central tenet of wilforgine's activity is its role as an inhibitor of the NF-κB signaling cascade. NF-κB is a family of transcription factors that are pivotal in regulating immune and inflammatory responses. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate the transcription of pro-inflammatory mediators.

Sesquiterpene pyridine alkaloids from Tripterygium wilfordii have been shown to potently inhibit this pathway.[1][2][3] The precise point of intervention for wilforgine within this pathway has not been definitively elucidated for the isolated compound, but studies on related compounds suggest that it likely interferes with the activation of the IKK complex or the subsequent nuclear translocation of NF-κB.

Signaling Pathway Diagram

References

The Biological Activity of Wilforgine: A Technical Overview for Researchers

An In-depth Guide to the Bioactive Properties of a Key Alkaloid from Tripterygium wilfordii

Wilforgine, a prominent sesquiterpene pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of a class of complex natural products, Wilforgine is implicated in the potent anti-inflammatory and immunosuppressive effects traditionally associated with extracts of this plant. This technical guide provides a comprehensive analysis of the biological activities of Wilforgine, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways influenced by this compound.

Quantitative Analysis of Biological Activity

While specific quantitative data for Wilforgine is limited in publicly available literature, the biological activities of structurally related sesquiterpene pyridine alkaloids (SPAs) from Tripterygium wilfordii provide valuable insights into its probable efficacy. The primary mechanism of action for this class of compounds is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.

Table 1: NF-κB Inhibitory Activity of Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii

| Compound | Cell Line | Assay Type | Stimulant | IC₅₀ Value | Reference |

| Wilfordatine E | HEK293/NF-κB-Luc | Luciferase Reporter | LPS | 8.75 µM | [1] |

| Tripfordine A | HEK293/NF-κB-Luc | Luciferase Reporter | LPS | 0.74 µM | [1] |

| Wilforine | HEK293/NF-κB-Luc | Luciferase Reporter | LPS | 15.66 µM | [1] |

| Total Alkaloids (TA) | HEK293/NF-κB-Luc | Luciferase Reporter | LPS | 7.25 µg/mL | [1] |

Note: These compounds are structurally similar to Wilforgine and their activity provides a strong indication of the potential potency of Wilforgine as an NF-κB inhibitor.

Core Signaling Pathways Modulated by Tripterygium wilfordii Alkaloids

The alkaloids derived from Tripterygium wilfordii, including Wilforgine, exert their biological effects by modulating key intracellular signaling cascades. The primary target is the NF-κB pathway, but evidence also suggests involvement of the MAPK and JAK-STAT pathways, which are crucial in inflammation and cellular proliferation.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS), a cascade of protein interactions leads to the activation and nuclear translocation of the NF-κB transcription factor, which then induces the expression of inflammatory genes. Wilforgine and related alkaloids are believed to interrupt this cascade, thereby suppressing the inflammatory response.

References

Wilforgine CAS number and commercial suppliers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Wilforgine, a sesquiterpene alkaloid with notable biological activities. This document covers its chemical identification, commercial availability, and key experimental data, including detailed protocols and a visualization of its implicated signaling pathway.

Chemical Identity and Commercial Availability

Wilforgine, a complex natural product isolated from Tripterygium wilfordii, is a subject of interest for its potential pharmacological applications. Its unique chemical structure underpins its biological functions.

Table 1: Chemical and Commercial Data for Wilforgine

| Parameter | Value | Reference |

| CAS Number | 37239-47-7 | [1][2][3][4][5] |

| Molecular Formula | C₄₁H₄₇NO₁₉ | [1][2] |

| Molecular Weight | 857.815 g/mol | [2] |

| Type of Compound | Sesquiterpenoid Alkaloid | [2] |

| Commercial Suppliers | Biopurify, Cayman Chemical, Selleck Chemicals | [2][3][6] |

| Purity (Typical) | 95% - >98% | [1][2][3] |

| Physical Description | Powder | [2] |

Biological Activity and Quantitative Data

Wilforgine has demonstrated distinct biological effects, most notably paralytic activity against certain insect larvae and potential modulation of calcium channels.[3][6] The following tables summarize key quantitative findings from published research.

Table 2: Paralytic Activity of Wilforgine

| Organism | Developmental Stage | Parameter | Value | Reference |

| Mythimna separata (Armyworm) | Third Instar Larvae | NC₅₀ (50% Narcotic Concentration) | 0.0086 µmol/larva | [1] |

Table 3: Production of Wilforgine in Hairy Root Cultures of Tripterygium wilfordii

| Elicitor (Treatment) | Concentration | Time Point | Wilforgine Content (µg/g) | Fold Change vs. Control | Reference |

| Control | - | 6 h | ~310 | - | |

| Methyl Jasmonate (MeJA) | Not Specified | 6 h | 693.36 | 2.23 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of Wilforgine.

Insect Paralytic Activity Assay

This protocol is a generalized procedure based on the reported paralytic effects of Wilforgine on M. separata larvae.[1]

Objective: To determine the concentration-dependent paralytic effect of Wilforgine on third-instar M. separata larvae.

Materials:

-

Wilforgine

-

Third-instar M. separata larvae

-

Solvent for Wilforgine (e.g., DMSO)

-

Micro-applicator

-

Petri dishes

-

Fresh corn leaves (or appropriate larval food)

-

Incubator set to appropriate temperature and humidity for the larvae

Procedure:

-

Preparation of Wilforgine Solutions: Prepare a series of dilutions of Wilforgine in the chosen solvent to achieve a range of doses to be tested. A vehicle control (solvent only) must be included.

-

Application of Wilforgine: Using a micro-applicator, topically apply a precise volume of each Wilforgine dilution (or vehicle control) to the dorsal thoracic region of individual third-instar larvae.

-

Observation: Place each treated larva in a separate petri dish containing a fresh corn leaf.

-

Assessment of Paralysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours post-application), observe the larvae for signs of paralysis. Paralysis can be defined as the inability of the larva to move in a coordinated manner or right itself when placed on its back. A gentle prod with a soft brush can be used to assess movement.

-

Data Analysis: For each concentration and time point, record the number of paralyzed larvae. Calculate the percentage of paralyzed larvae at each dose. The 50% narcotic concentration (NC₅₀), the concentration that causes paralysis in 50% of the test subjects, can be determined using probit analysis or other appropriate statistical methods.

Implicated Signaling Pathway

While direct studies on the specific signaling pathways modulated by purified Wilforgine are limited, the broader class of compounds from Tripterygium wilfordii has been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism for how Wilforgine, as a component of this plant, may interfere with this critical inflammatory pathway.

Caption: Potential mechanism of Wilforgine inhibiting the NF-κB pathway.

Disclaimer: This guide is intended for research purposes only. Wilforgine is a potent bioactive compound and should be handled with appropriate safety precautions in a laboratory setting. The information provided here is a synthesis of available research and should not be considered as a definitive statement on the compound's properties or mechanisms of action. Further independent research is encouraged.

References

- 1. Wilforgine | CAS 37239-47-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. CAS 37239-47-7 | Wilforgine [phytopurify.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Wilforgine 37239-47-7 Manufacturers, Suppliers, Factory - Wilforgine 37239-47-7 in Stock - Biopurify [biopurify.org]

- 5. Wilforgine | C41H47NO19 | CID 122198188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

Wilforgine (B207125), a prominent member of the sesquiterpenoid pyridine (B92270) alkaloid family isolated from the medicinal plant Tripterygium wilfordii, has garnered significant attention for its potent immunosuppressive and anti-inflammatory properties. This technical guide delves into the core of its biological activity: the structure-activity relationship (SAR). By understanding how subtle changes in the complex molecular architecture of wilforgine and its congeners influence their therapeutic effects, researchers can pave the way for the design of novel, more potent, and safer immunomodulatory agents. This document provides a comprehensive overview of the SAR, detailed experimental protocols for assessing bioactivity, and visual representations of the underlying molecular pathways.

Unveiling the Pharmacophore: Structure-Activity Relationship Insights

The biological activity of wilforgine and related alkaloids is intrinsically linked to their unique chemical scaffold, which primarily consists of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core fused to a pyridine dicarboxylic acid moiety, forming a macrocyclic dilactone skeleton.[1] The key structural features that govern the immunosuppressive and anti-inflammatory activities are centered around the nature and substitution pattern of this scaffold.

Immunosuppressive Activity

The immunosuppressive effects of these alkaloids are largely attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses.[2] The potency of this inhibition is highly dependent on the specific arrangement of functional groups on the alkaloid structure.

Table 1: Immunosuppressive Activity of Wilforgine and Related Alkaloids (Inhibition of NF-κB Activation)

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) | Reference |

| Wilforgine | Ac | H | Ac | H | 15.66 | [2] |

| Wilforine | Ac | H | Ac | Ac | 0.74 | [2] |

| Wilfordine | H | Ac | Ac | Ac | - | |

| Euonymine | Ac | Ac & OH | Ac | Ac | - | |

| Compound 4 (Wilfordatine L) | H | H | H | H | 1.64 | [2] |

| Compound 6 (Wilfordatine M) | H | H | H & OH | H | 9.05 | [2] |

Ac: Acetyl group Note: A comprehensive SAR table requires more systematic data from synthetic analogs. The data presented here is from selected natural analogs.

From the available data, it is evident that the degree of acetylation on the sesquiterpenoid core plays a crucial role in modulating the immunosuppressive activity. For instance, wilforine, with an additional acetyl group compared to wilforgine, exhibits significantly more potent NF-κB inhibition.[2] Furthermore, the specific stereochemistry and the nature of the ester groups at various positions of the dihydro-β-agarofuran core are critical for potent activity.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are also linked to the inhibition of pro-inflammatory mediators. The SAR for anti-inflammatory activity often parallels that of immunosuppression, with the macrocyclic lactone ring and the substitution pattern on the sesquiterpenoid core being key determinants.

Table 2: Anti-inflammatory Activity of Selected Dihydro-β-agarofuran Sesquiterpenoids

| Compound | Modifications | IC50 (µM) for NO Inhibition | Reference |

| Compound 7 | 1α,2α,8β,15-tetraacetoxy-9α-benzoyloxyl-15-nicotinoyloxy-β-dihydroagarofuran | 17.30 ± 1.07 | |

| Angulateoid B (Compound 8 ) | 20.79 ± 1.55 |

Note: This table highlights the anti-inflammatory activity of related sesquiterpenoids, indicating the importance of the core structure.

Deciphering the Mechanism: Targeting the NF-κB Signaling Pathway

The primary molecular mechanism underlying the immunosuppressive and anti-inflammatory effects of wilforgine and its analogs is the inhibition of the NF-κB signaling cascade. This pathway is a central mediator of the cellular response to inflammatory stimuli such as lipopolysaccharide (LPS).

Caption: Inhibition of the NF-κB signaling pathway by wilforgine and its analogs.

Molecular docking studies suggest that these alkaloids may directly interact with key components of the NF-κB pathway, such as the IκB kinase (IKK) complex.[3] By inhibiting IKK, they prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This ultimately blocks the translocation of the active p65/p50 NF-κB dimer to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[3]

Experimental Corner: Protocols for Bioactivity Assessment

Reproducible and standardized experimental protocols are paramount for accurate SAR studies. The following sections detail the methodologies for key in vitro assays used to evaluate the immunosuppressive and cytotoxic activities of wilforgine and its analogs.

Isolation and Purification of Wilforgine

The isolation of wilforgine from Tripterygium wilfordii is a multi-step process involving extraction and chromatographic purification.

Caption: General workflow for the isolation and purification of wilforgine.

A detailed protocol for the isolation of alkaloids from Tripterygium wilfordii typically involves the following steps:

-

Extraction: The powdered plant material is extracted with a polar solvent, such as ethanol or methanol, often with the aid of ultrasonication to enhance efficiency.[4]

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity. The alkaloids are typically enriched in the organic phase.[4]

-

Chromatography: The enriched fraction is then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the individual alkaloids.[4]

-

Structure Elucidation: The structure of the purified compounds is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NF-κB Inhibition Assay (HEK293/NF-κB-Luc Reporter Gene Assay)

This assay quantitatively measures the inhibition of NF-κB activation in a cell-based system.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (HEK293/NF-κB-Luc).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Lipopolysaccharide (LPS).

-

Test compounds (Wilforgine and analogs).

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed HEK293/NF-κB-Luc cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL) to the wells and incubate for 6 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Target cell line (e.g., RAW 264.7 macrophages).

-

DMEM with 10% FBS.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value for cytotoxicity can then be determined.

Future Directions

The potent biological activities of wilforgine and its related alkaloids make them exciting lead compounds for the development of new immunosuppressive and anti-inflammatory drugs. Future research should focus on:

-

Systematic SAR Studies: The synthesis and biological evaluation of a wider range of wilforgine analogs with targeted modifications to further elucidate the key structural determinants of activity.

-

Mechanism of Action: More in-depth studies to pinpoint the precise molecular targets within the NF-κB and other relevant signaling pathways.

-

Toxicity Reduction: Strategies to modify the chemical structure to reduce the inherent toxicity associated with many Tripterygium wilfordii-derived compounds while maintaining or enhancing therapeutic efficacy.

By leveraging the knowledge of the structure-activity relationships outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this fascinating class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Utilizing molecular docking and cell validation to explore the potential mechanisms of lupenone attenuating the inflammatory response via NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Native Endophytes of Tripterygium wilfordii-Mediated Biotransformation Reduces Toxicity of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]

Wilforgine: A Technical Guide to Solubility in DMSO and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforgine (B207125) is a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine.[1] As with many natural products, understanding its physicochemical properties, particularly its solubility, is a critical first step in preclinical and pharmaceutical development. This technical guide provides an in-depth overview of the solubility of wilforgine in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, outlines experimental protocols for solubility determination, and visualizes a key signaling pathway associated with related compounds.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for wilforine (B192672), which can be used as a reliable estimate for wilforgine's solubility.

| Solvent/System | Estimated Solubility of Wilforgine |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL (57.61 mM) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.88 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.88 mM) |

Data is based on the reported solubility of wilforine and should be considered an estimate for wilforgine.[3] It is recommended to perform experimental verification for precise measurements.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following outlines a general "shake-flask" method, a widely accepted technique for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Materials:

- Wilforgine (solid)

- Selected solvent (e.g., DMSO, ethanol, methanol)

- Glass vials with screw caps

- Orbital shaker or rotator

- Centrifuge

- Syringe filters (0.22 µm)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure: a. Add an excess amount of solid wilforgine to a glass vial. b. Add a known volume of the selected solvent to the vial. c. Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). d. Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. e. After equilibration, centrifuge the vial to pellet the excess solid. f. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. g. Quantify the concentration of wilforgine in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known wilforgine concentrations should be prepared in the same solvent for accurate quantification.

3. Data Analysis: The determined concentration represents the equilibrium solubility of wilforgine in the tested solvent at the specified temperature.

The following diagram illustrates the general workflow for this experimental protocol.

Associated Signaling Pathway: Wnt/β-catenin

Wilforine, a close structural analog of wilforgine, has been shown to exert its biological effects, at least in part, through the modulation of the Wnt/β-catenin signaling pathway.[4][5][6][7] This pathway is crucial in cell proliferation, differentiation, and apoptosis. The following diagram illustrates the canonical Wnt/β-catenin signaling cascade.

Conclusion

This technical guide provides essential information on the solubility of wilforgine in DMSO and other organic solvents, based on the best available data from a closely related compound. The provided experimental protocol offers a standardized method for researchers to determine the precise solubility of wilforgine in their specific solvent systems. Furthermore, the visualization of the Wnt/β-catenin signaling pathway offers context for the potential biological activity of wilforgine, guiding further research into its mechanism of action. As a promising natural product, a thorough understanding of wilforgine's fundamental properties is paramount for its successful development as a therapeutic agent.

References

- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

Potential Therapeutic Targets of Wilforgine in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforgine, a sesquiterpenoid pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook F., has garnered interest within the oncology research community for its potential anti-cancer properties. This technical guide provides an in-depth overview of the current understanding of Wilforgine's mechanisms of action in cancer cells, focusing on its potential therapeutic targets. While research on Wilforgine is emerging, this document also draws upon the extensive studies of Triptolide, another major bioactive compound from the same plant, to provide a broader context for the potential anti-neoplastic activities of Tripterygium wilfordii extracts. This guide is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies against cancer.

Molecular Mechanisms and Therapeutic Targets

Wilforgine and related compounds from Tripterygium wilfordii exert their anti-cancer effects through a multi-pronged approach, targeting several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary therapeutic targets identified to date include the induction of apoptosis, modulation of the cell cycle, inhibition of angiogenesis, and reversal of multidrug resistance.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Wilforgine has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

A key study on a related compound, Wilfortrine, in human liver cancer (HepG2) cells demonstrated a significant increase in the apoptosis rate, particularly in the early stages of apoptosis. This was accompanied by a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and a significant increase in the expression of the pro-apoptotic protein Bax. The altered Bax/Bcl-2 ratio is a critical determinant for inducing apoptosis by promoting the release of cytochrome c from the mitochondria.

Signaling Pathway for Wilforgine-Induced Apoptosis:

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle. Some compounds from Tripterygium wilfordii have been shown to induce cell cycle arrest, thereby halting cancer cell division. For instance, Triptolide has been observed to cause S phase arrest in MDA-MB-231 breast cancer cells. While specific data on Wilforgine's effect on the cell cycle is limited, studies on related compounds suggest that it may target key cell cycle regulatory proteins.

Potential Signaling Pathway for Cell Cycle Arrest:

Unveiling the Cytotoxic Potential of Tripterygium wilfordii Alkaloids Against Various Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripterygium wilfordii, a vine native to traditional Chinese medicine, is a source of a diverse array of bioactive compounds with potent cytotoxic properties. While this guide aims to provide an in-depth analysis of the cytotoxicity of wilforgine (B207125), a prominent alkaloid from this plant, a comprehensive literature review reveals a notable scarcity of specific cytotoxic data (e.g., IC50 values) for this particular compound. This document, therefore, broadens its scope to present a detailed technical guide on the cytotoxicity of other alkaloids and extracts derived from Tripterygium wilfordii, for which scientific data is more readily available. This guide summarizes quantitative cytotoxic activities, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a valuable resource for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic effects of various compounds and extracts isolated from Tripterygium wilfordii have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the tables below. It is critical to note that the following data pertains to alkaloids and extracts other than wilforgine, due to the limited availability of specific data for wilforgine in the current scientific literature.

Table 1: Cytotoxicity of Sesquiterpenoid Alkaloids from Tripterygium wilfordii

| Compound | Cell Line | IC50 (µM) | Reference |

| Cangorin K | SMMC7721 (Hepatocellular Carcinoma) | 0.26 | [1][2][3] |

| LN229 (Glioblastoma) | 0.50 | [1][2][3] | |

| Dimacroregeline C | SMMC7721 (Hepatocellular Carcinoma) | 1.57 | [1][2][3] |

| LN229 (Glioblastoma) | 1.57 | [1][2][3] | |

| Dimacroregeline D | SMMC7721 (Hepatocellular Carcinoma) | 9.67 | [1][2][3] |

| LN229 (Glioblastoma) | 7.38 | [1][2][3] | |

| Hypoglaunine A | SMMC7721 (Hepatocellular Carcinoma) | Potent | [3] |

| LN229 (Glioblastoma) | 3.61 | [3] | |

| Hypoterpene D | LN229 (Glioblastoma) | 2.41 | [3] |

Table 2: Cytotoxicity of a Flavonol Glycoside Derivative from Tripterygium wilfordii Leaves

| Compound | Cell Line | IC50 (µM) | Reference |

| Kaempferol 3-O-trans-p-coumaroyl-7-O-α-ʟ-rhamnoside | HepG2 (Hepatocellular Carcinoma) | 6.8 ± 1.6 | [4] |

| Hep3B (Hepatocellular Carcinoma) | 4.2 ± 1.3 | [4] | |

| A549 (Lung Carcinoma) | 35.1 ± 2.7 | [4] | |

| MCF-7 (Breast Adenocarcinoma) | 47.0 ± 2.1 | [4] |

Experimental Protocols

The following sections detail the standard methodologies employed in the cited studies to determine the cytotoxicity of compounds from Tripterygium wilfordii.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Reagent Preparation : Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

-

Cell Treatment : After the incubation period with the test compound, the culture medium is removed.

-

MTT Incubation : MTT solution is added to each well and incubated for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into purple formazan (B1609692) crystals.

-

Solubilization : The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

The CCK-8 assay is another colorimetric assay that is more sensitive and less toxic than the MTT assay. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.

-

Cell Treatment : Cells are treated with the test compounds as described above.

-

CCK-8 Reagent Addition : At the end of the treatment period, CCK-8 solution is added to each well.

-

Incubation : The plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis : The amount of formazan dye generated is directly proportional to the number of living cells. The IC50 value is calculated from the resulting dose-response curve.

Molecular Mechanisms of Action

Compounds from Tripterygium wilfordii exert their cytotoxic effects through the modulation of several key signaling pathways, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Studies have shown that extracts and isolated compounds from Tripterygium wilfordii can induce apoptosis in cancer cells.[5][6] This process is often mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program, and alterations in the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability. Triptolide, a well-studied diterpenoid from this plant, has been shown to induce apoptosis through the Fas death and mitochondrial pathways in HepaRG cells.[7]

Cell Cycle Arrest

In addition to apoptosis, certain compounds from Tripterygium wilfordii can induce cell cycle arrest, preventing cancer cells from proliferating. Triptolide, for example, has been reported to cause S phase arrest in human melanoma cells.[8] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

References

- 1. tandfonline.com [tandfonline.com]

- 2. Three new sesquiterpenoid alkaloids from the roots of Tripterygium wilfordii and its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Male Germ Cell Apoptosis and Epigenetic Histone Modification Induced by Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triptolide induces S phase arrest via the inhibition of cyclin E and CDC25A and triggers apoptosis via caspase- and mitochondrial-dependent signaling pathways in A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Wilforgine: A Technical Guide to a Sesquiterpene Pyridine Alkaloid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforgine, a complex sesquiterpene pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of Wilforgine, focusing on its chemical structure, biosynthesis, and mechanisms of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development. Quantitative data on its bioactivities are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by Wilforgine are illustrated through detailed diagrams, offering insights into its therapeutic potential. This document serves as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Tripterygium wilfordii Hook. f., commonly known as Thunder God Vine, has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. Its therapeutic effects are attributed to a diverse array of bioactive compounds, including a unique class of sesquiterpene pyridine alkaloids. Among these, Wilforgine stands out for its significant immunosuppressive and anti-inflammatory properties.

Wilforgine is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, which is esterified with a pyridine dicarboxylic acid derivative, forming a complex macrocyclic structure. This intricate molecular architecture is responsible for its distinct biological activities and presents a compelling target for chemical synthesis and pharmacological investigation. This guide aims to consolidate the current knowledge on Wilforgine, providing a technical foundation for its exploration as a potential therapeutic agent.

Chemical Structure and Properties

Wilforgine is a member of the sesquiterpene pyridine alkaloid family, possessing a macrocyclic dilactone skeleton. This structure is formed from a polyoxygenated dihydro-β-agarofuran sesquiterpenoid and a pyridine dicarboxylic acid moiety. The precise stereochemistry and substitution pattern of Wilforgine are crucial for its biological activity.

Table 1: Physicochemical Properties of Wilforgine

| Property | Value | Reference |

| Molecular Formula | C₄₁H₄₇NO₁₉ | [1] |

| Molecular Weight | 857.8 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from isolation protocols |

| Solubility | Soluble in methanol, acetonitrile (B52724), ethyl acetate (B1210297) | [2] |

Characterization Data:

The structural elucidation of Wilforgine has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: Detailed NMR data provides the chemical shifts and coupling constants for each proton and carbon atom in the molecule, allowing for the determination of its complex three-dimensional structure. Specific proton and carbon chemical shifts are crucial for identifying Wilforgine in extracts and ensuring purity.[3][4][5][6]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of Wilforgine. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that can be used for its identification and quantification in complex mixtures.[7]

Biosynthesis

The biosynthesis of Wilforgine involves the convergence of two major metabolic pathways: the terpenoid biosynthesis pathway for the dihydro-β-agarofuran core and the pathway for the pyridine dicarboxylic acid moiety.

The sesquiterpenoid backbone is derived from the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to form farnesyl pyrophosphate (FPP), the direct precursor to sesquiterpenes. The formation of the characteristic dihydro-β-agarofuran skeleton is believed to proceed through a series of cyclization and oxidation reactions catalyzed by specific terpene synthases and cytochrome P450 monooxygenases. Hedycaryol has been proposed as a key intermediate in the biosynthesis of various sesquiterpenes, including the agarofurans.[8][9][10]

Elicitors such as methyl jasmonate (MeJA) have been shown to influence the expression of genes involved in the terpenoid backbone biosynthesis, leading to altered production levels of Wilforgine in plant cell cultures.[10]

Biological Activities and Mechanism of Action

Wilforgine exhibits a range of biological activities, with its immunosuppressive and anti-inflammatory effects being the most extensively studied.

Immunosuppressive and Anti-inflammatory Activity

Wilforgine has been shown to exert potent immunosuppressive and anti-inflammatory effects, primarily through the inhibition of key signaling pathways involved in the immune response.

Table 2: In Vitro Immunosuppressive and Anti-inflammatory Activities of Wilforgine

| Assay | Cell Line | IC₅₀ | Reference |

| NF-κB Inhibition | HEK293/NF-κB-Luc | Not specifically reported for Wilforgine, but related SPAs show μM activity | Inferred from SPA studies |

4.1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on sesquiterpene pyridine alkaloids suggest that Wilforgine may inhibit this pathway, potentially by targeting the IKK complex or preventing the nuclear translocation of p65.

4.1.2. Modulation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade in immunity, transmitting signals from cytokine receptors to the nucleus to regulate gene expression. While direct evidence for Wilforgine's effect on this pathway is limited, extracts of T. wilfordii containing alkaloids have been shown to inhibit the phosphorylation of JAK1/2 and STAT3, suggesting that Wilforgine may also contribute to this effect.[11][12][13][14]

Cytotoxic Activity

Wilforgine has demonstrated cytotoxic effects against certain cancer cell lines. This activity is likely mediated through the induction of apoptosis and inhibition of cell proliferation.

Table 3: In Vitro Cytotoxic Activity of Wilforgine

| Cell Line | Assay | IC₅₀ | Reference |

| HepG2 (Hepatocellular carcinoma) | Cytotoxicity Assay | Not explicitly quantified for Wilforgine alone, but showed obvious cytotoxicity | [7] |

Neuroprotective Effects

Some compounds from Tripterygium wilfordii have shown neuroprotective potential. While specific studies on Wilforgine are limited, related compounds have been investigated for their ability to protect against glutamate-induced excitotoxicity, a common mechanism of neuronal cell death in neurodegenerative diseases.[15][16][17][18][19][20] This suggests a potential avenue for future research into the neuroprotective properties of Wilforgine.

Experimental Protocols

Isolation and Purification of Wilforgine

The following is a general protocol for the isolation of Wilforgine from the roots of Tripterygium wilfordii.

Protocol:

-

Extraction: Powdered, dried roots of T. wilfordii are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[2]

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fractions, which contain the majority of the sesquiterpene pyridine alkaloids, are combined and concentrated.[2]

-

Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol, is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with Wilforgine are further purified by preparative reversed-phase HPLC (C18 column). A gradient of acetonitrile and water is commonly used as the mobile phase. The purity of the isolated Wilforgine is confirmed by analytical HPLC.[7][21][22][23]

Quantitative Analysis by HPLC

A validated HPLC method is essential for the quantification of Wilforgine in plant extracts and biological samples.

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 270 nm.

-

Injection Volume: 10-20 µL.

-

-

Standard Curve: A standard curve is generated using purified Wilforgine of known concentrations to allow for accurate quantification.

-

Sample Preparation: Plant extracts or biological samples are appropriately diluted and filtered through a 0.45 µm filter before injection.

In Vitro Biological Assays

5.3.1. MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Wilforgine for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of Wilforgine that reduces cell viability by 50%.[24][25]

5.3.2. NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Protocol:

-

Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

-

Treatment: Pre-treat the cells with various concentrations of Wilforgine for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of Wilforgine is determined by the reduction in luciferase activity compared to the stimulated control.[26][27][28][29][30]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Treatment: Administer Wilforgine (at various doses) or a vehicle control orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[1][31][32][33][34]

Conclusion and Future Directions

Wilforgine, a sesquiterpene pyridine alkaloid from Tripterygium wilfordii, demonstrates significant potential as a therapeutic agent, particularly in the context of inflammatory and autoimmune diseases. Its potent immunosuppressive and anti-inflammatory activities, mediated at least in part through the inhibition of the NF-κB and potentially the JAK-STAT signaling pathways, make it a compelling candidate for further drug development.

Future research should focus on several key areas:

-

Elucidation of Molecular Targets: Precise identification of the direct molecular targets of Wilforgine within the NF-κB and other signaling pathways is crucial for a complete understanding of its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of Wilforgine analogues and subsequent SAR studies will be invaluable for optimizing its potency and selectivity, and for reducing potential toxicity.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant animal models of autoimmune and inflammatory diseases are necessary to establish the therapeutic efficacy and safety profile of Wilforgine.

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of Wilforgine is essential for its development as a clinical drug candidate.

This technical guide provides a solid foundation for researchers to build upon in their exploration of Wilforgine. The detailed information on its chemistry, biology, and experimental methodologies will hopefully accelerate the translation of this promising natural product into novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Native Endophytes of Tripterygium wilfordii-Mediated Biotransformation Reduces Toxicity of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hedycaryol – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioremake.com [bioremake.com]

- 11. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the JAK2/STAT3 pathway reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the JAK-2/STAT3 signaling pathway impedes the migratory and invasive potential of human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of JAK2/STAT3 and activation of caspase‑9/3 are involved in KYS05090S‑induced apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotection by melatonin from glutamate-induced excitotoxicity during development of the cerebellum in the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of tripdiolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Preparation and Characterization of Tripterygium wilfordii Multi-Glycoside Nanoparticle Using Supercritical Anti-Solvent Process - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 29. indigobiosciences.com [indigobiosciences.com]

- 30. resources.amsbio.com [resources.amsbio.com]

- 31. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 34. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unveiling Wilforgine: A Technical Guide to its Natural Sourcing and Isolation

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation, and purification of Wilforgine (B207125), a sesquiterpene pyridine (B92270) alkaloid of significant interest to researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols and quantitative data to facilitate further investigation and application of this potent natural compound.

Natural Abundance of Wilforgine

Wilforgine is a naturally occurring compound predominantly found in the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine."[1] This perennial vine, native to China, Japan, and Korea, has a long history of use in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases.[2] The primary source of Wilforgine within the plant is the root, particularly the root bark.[3]

Alternative, sustainable sources of Wilforgine are also being explored. Hairy root cultures of T. wilfordii have demonstrated the ability to produce Wilforgine, with yields being influenced by culture conditions and elicitor treatments.[4][5][6] Additionally, endophytic actinomycetes isolated from T. wilfordii have been shown to produce Wilforgine, offering a potential microbial fermentation route for its production.[7]

Quantitative Analysis of Wilforgine Content

The concentration of Wilforgine can vary depending on the source and processing methods. The following table summarizes reported quantitative data for Wilforgine content in different materials.

| Natural Source | Part/Condition | Wilforgine Content (µg/g Dry Weight) | Reference |

| Tripterygium wilfordii | Root Bark | 454.00 | [7] |

| Tripterygium wilfordii Hairy Roots | Control | 310.92 (calculated from fold change) | [7] |

| Tripterygium wilfordii Hairy Roots | + Methyl Jasmonate (MeJA) | 693.36 | |

| Endophytic Actinomycete F4-20 | Control | 44.83 | [7] |

| Endophytic Actinomycete F4-20 | + Salicylic Acid (SA) | 69.35 | [7] |

| Endophytic Actinomycete F4-20 | + Hydrogen Peroxide (H₂O₂) | 71.80 | [7] |

Experimental Protocol: Isolation and Purification of Wilforgine

The following protocol outlines a general methodology for the extraction, isolation, and purification of Wilforgine from the roots of Tripterygium wilfordii. This protocol is a composite of established techniques for the separation of alkaloids and other secondary metabolites from plant materials.[3][8]

Extraction

-

Preparation of Plant Material: Air-dry the roots of Tripterygium wilfordii and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered root material with 95% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with continuous agitation. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Liquid-Liquid Partitioning

-

Acid-Base Extraction: Suspend the crude extract in a 2% aqueous solution of hydrochloric acid.

-

Defatting: Extract the acidic solution with petroleum ether to remove non-polar compounds, including fats and waxes. Discard the petroleum ether layer.

-

Basification and Extraction: Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide. Extract the basified solution with chloroform (B151607) or ethyl acetate. The alkaloid fraction, including Wilforgine, will partition into the organic layer.

-

Concentration: Concentrate the organic layer under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (9:1, v/v) solvent system and visualizing with Dragendorff's reagent.

-

Pooling: Combine the fractions containing Wilforgine based on the TLC analysis.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid). The specific gradient profile should be optimized based on the purity of the fraction from column chromatography.

-

Detection: UV detection at a wavelength of 254 nm.

-

Purification: Collect the peak corresponding to Wilforgine.

-

Final Step: Evaporate the solvent to obtain purified Wilforgine.

-

Visualizing the Isolation Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the isolation and purification of Wilforgine.

Caption: Workflow for the isolation and purification of Wilforgine.

Biological Activity and Signaling Pathways

While the precise molecular mechanisms of Wilforgine are still under active investigation, extracts from Tripterygium wilfordii containing Wilforgine and other alkaloids have been shown to modulate several key signaling pathways involved in inflammation and immune responses.[2][9] These include:

-

NF-κB Signaling Pathway: Extracts of T. wilfordii have been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.[2]

-

JAK-STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another important signaling cascade in immunity. Components of T. wilfordii extracts have been shown to interfere with this pathway.[9]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli, including stress and inflammation. Extracts from T. wilfordii have been demonstrated to affect MAPK signaling.

The following diagram illustrates the potential interplay of Tripterygium wilfordii alkaloids with these major signaling pathways.

Caption: Potential signaling pathways modulated by Wilforgine.

This technical guide serves as a foundational resource for the scientific community engaged in the research and development of novel therapeutics derived from natural products. The provided information on the natural sources, isolation protocols, and potential mechanisms of action of Wilforgine is intended to support and accelerate further discoveries in this promising area.

References

- 1. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Induction, Flavonoids Contents, and Bioactivities Analysis of Hairy Roots and True Roots of Tetrastigma hemsleyanum Diels et Gilg | MDPI [mdpi.com]

- 6. Establishment of Tripterygium wilfordii Hook. f. Hairy root culture and optimization of its culture conditions for the production of triptolide and wilforine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of plant stress signal molecules on the production of wilforgine in an endophytic actinomycete isolated from Tripterygium wilfordii Hook.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]

- 9. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

Wilforgine: A Technical Guide for Analytical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforgine is a complex sesquiterpene pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. Wilforgine, as one of its active constituents, is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of Wilforgine, focusing on its chemical properties, analytical methodologies, and known biological activities to support its use as an analytical standard in research and drug development.

Chemical and Physical Properties

Wilforgine is a highly oxygenated macrocyclic alkaloid. Its complex structure presents a challenge for synthesis and characterization, making a well-characterized analytical standard crucial for accurate and reproducible research.

| Property | Value | Source |

| Molecular Formula | C41H47NO19 | [1] |

| Molecular Weight | 857.8 g/mol | [1] |

| CAS Number | 14108-46-9 | [1] |

| Class | Sesquiterpene Pyridine Alkaloid | [2] |

| Appearance | Not explicitly stated in reviewed literature | |

| Solubility | Not explicitly stated in reviewed literature |

Quantitative Data

In Vitro Cytotoxicity

| Cell Line | Assay | IC50 | Notes |

| HepG2 (Human Hepatocellular Carcinoma) | MTT or SRB Assay | Data not available | Wilforgine is known to be hepatotoxic.[1] |

Acute Toxicity

| Species | Route of Administration | LD50 | Notes |

| Rat | Oral | Data not available | General toxicity, including hepatotoxicity, has been noted for compounds from Tripterygium wilfordii.[1] |

Pharmacokinetic Parameters (Rat Model)

| Parameter | Value (Normal Rats) | Value (Adjuvant Arthritis Model Rats) | Notes |

| t½ (half-life) | Data not available | Significantly prolonged | The inflammatory state in the arthritis model affects the pharmacokinetics of Wilforgine.[1] |

| MRT(0-∞) (Mean Residence Time) | Data not available | Significantly prolonged | [1] |

| Cmax | Data not available | Data not available | |

| AUC | Data not available | Data not available |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data. The following sections outline key methodologies for the analysis and biological evaluation of Wilforgine.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general framework for the quantification of Wilforgine in various matrices.

1. Sample Preparation:

-

Plant Material: Extraction with a suitable solvent system (e.g., methanol-chloroform), followed by partitioning and purification steps.

-

Biological Matrices (Plasma, Tissue): Protein precipitation with acetonitrile (B52724) or methanol, followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.[3]

2. HPLC-UV System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing an additive like 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Wilforgine (a general starting point for related compounds is around 210-280 nm).

-

Quantification: Based on a calibration curve generated from a certified Wilforgine analytical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural confirmation of Wilforgine.

1. Sample Preparation:

-

Dissolve a sufficient amount of purified Wilforgine in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Data Acquisition:

-

1H NMR: Provides information on the proton environment in the molecule.

-

13C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is essential for the complete structural assignment of a complex molecule like Wilforgine.

3. Data Interpretation:

-

Chemical shifts (δ), coupling constants (J), and correlation peaks in 2D spectra are analyzed to confirm the structure against known data for Wilforgine or related alkaloids.[4][5][6][7]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Wilforgine against a specific cell line, such as HepG2, to assess its potential hepatotoxicity.

1. Cell Culture:

-

Culture HepG2 cells in appropriate media and conditions.